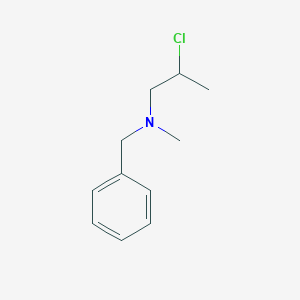
N-Benzyl-2-chloro-N-methyl-propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-2-chloro-N-methyl-propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a 2-chloro-N-methyl-propan-1-amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-methyl-propan-1-amine typically involves the reaction of benzyl chloride with N-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2Cl+CH3NHCH2CH2Cl→C6H5CH2NHCH2CH2Cl+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of zeolite catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions
N-Benzyl-2-chloro-N-methyl-propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.
Oxidation: Products include corresponding oxides or other oxidized derivatives.
Reduction: Products include reduced amines or other reduced forms.
科学研究应用
N-Benzyl-2-chloro-N-methyl-propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Benzyl-2-chloro-N-methyl-propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- N-Benzyl-2-methylpropan-1-amine
- N-Benzyl-2-chloro-N-phenylpropanamide
- N-Benzyl-2-chloro-N-methylquinazolin-4-amine
Uniqueness
N-Benzyl-2-chloro-N-methyl-propan-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both a benzyl group and a chloro-methyl-propan-1-amine moiety allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
91428-44-3 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC 名称 |
N-benzyl-2-chloro-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI 键 |
LVSDBWHFLHHZEH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)CC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)


![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)

![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)




